molecular formula C20H20OSe B15158252 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- CAS No. 820963-12-0

1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-

Cat. No.: B15158252
CAS No.: 820963-12-0
M. Wt: 355.3 g/mol
InChI Key: YXSATDUTIBOALJ-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- is a seleno-organic derivative characterized by a cyclobutenyl core substituted with phenyl and phenylmethyl seleno groups, linked to a propanone moiety.

Properties

CAS No.

820963-12-0

Molecular Formula

C20H20OSe

Molecular Weight

355.3 g/mol

IUPAC Name

1-(2-benzylselanyl-3-phenylcyclobut-2-en-1-yl)propan-1-one

InChI

InChI=1S/C20H20OSe/c1-2-19(21)18-13-17(16-11-7-4-8-12-16)20(18)22-14-15-9-5-3-6-10-15/h3-12,18H,2,13-14H2,1H3

InChI Key

YXSATDUTIBOALJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(=C1[Se]CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- involves several steps. One common synthetic route includes the reaction of a cyclobutene derivative with a seleno compound under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the seleno group, yielding a simpler cyclobutene derivative.

    Substitution: The phenylmethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the role of selenium in biological systems.

    Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- exerts its effects involves the interaction of the seleno group with various molecular targets. Selenium is known to participate in redox reactions, and the compound may influence cellular processes by modulating oxidative stress pathways. The cyclobutene ring structure also allows for unique interactions with enzymes and other proteins, potentially affecting their function.

Comparison with Similar Compounds

1-Propanone, 3-[2-methyl-5-(1-methylethyl)cyclopentyl]-1-phenyl- (CAS: 59019-90-8)

  • Structural Differences: Replaces the seleno-cyclobutenyl group with a methyl-isopropylcyclopentyl substituent.
  • Physicochemical Properties :
    • Molecular formula: $ \text{C}{19}\text{H}{26}\text{O} $ (vs. $ \text{C}{19}\text{H}{18}\text{OSe} $ for the target compound).
    • Higher lipophilicity due to the bulky cyclopentyl group.
  • Applications : Used in synthetic intermediates for fragrances or pharmaceuticals .

1-Propanone, 2-methyl-1-(3-methylphenyl)- (CAS: 57494-03-8)

  • Structural Differences: Simpler structure with a single methylphenyl substituent. No selenium or cyclobutenyl ring.
  • Physicochemical Properties :
    • Molecular formula: $ \text{C}{11}\text{H}{14}\text{O} $, molar mass 162.23 g/mol.
    • Likely higher volatility compared to the selenium-containing target compound.
  • Applications: Intermediate in organic synthesis, e.g., for cathinone derivatives .

3-Methylmethcathinone (3-MMC) (IUPAC: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one)

  • Structural Differences: Contains an amino group ($ \text{NHCH}_3 $) instead of seleno-cyclobutenyl substituents. Exhibits stimulant properties due to its cathinone backbone.
  • Physicochemical Properties: Molecular formula: $ \text{C}{11}\text{H}{15}\text{NO} $. Polar functional groups enhance water solubility relative to the target compound.

Comparative Analysis Table

Compound Molecular Formula Key Substituents Unique Features
Target Compound $ \text{C}{19}\text{H}{18}\text{OSe} $ Seleno-cyclobutenyl, phenylmethyl seleno High potential for redox activity
1-Propanone, 3-[2-methyl-5-(1-methylethyl)cyclopentyl]-1-phenyl- $ \text{C}{19}\text{H}{26}\text{O} $ Methyl-isopropylcyclopentyl High lipophilicity, fragrance applications
1-Propanone, 2-methyl-1-(3-methylphenyl)- $ \text{C}{11}\text{H}{14}\text{O} $ Methylphenyl Simplicity, synthetic versatility
3-Methylmethcathinone (3-MMC) $ \text{C}{11}\text{H}{15}\text{NO} $ Methylamino, 3-methylphenyl Psychoactive, stimulant properties

Biological Activity

1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- is C22H20O2C_{22}H_{20}O_2. The compound features a cyclobutene ring and a selenium atom, which may contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight332.40 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

Research indicates that compounds containing selenium can exhibit various biological activities, including antioxidant properties and the ability to modulate cellular signaling pathways. The presence of the cyclobutene moiety may also enhance the reactivity of the compound towards biological targets.

Antioxidant Activity

Selenium-containing compounds are known for their antioxidant properties. Studies have shown that they can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage and may play a role in preventing diseases associated with oxidative stress.

Anticancer Potential

Recent studies have explored the anticancer potential of selenium-containing compounds. For example, a study demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The unique structure of 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- may enhance its efficacy as an anticancer agent.

Study on Antioxidant Properties

A study published in the Journal of Medicinal Chemistry investigated various selenium-containing compounds for their antioxidant activities. The findings suggested that these compounds could significantly reduce oxidative stress markers in vitro, indicating potential therapeutic applications in oxidative stress-related diseases.

Study on Anticancer Activity

In another study published in Cancer Research, researchers examined the effects of selenium derivatives on cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation and induce apoptosis. While specific data on 1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- is limited, its structural similarities suggest it may exhibit comparable effects.

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